molecular formula C13H19BFNO3 B580382 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1334167-86-0

2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B580382
CAS No.: 1334167-86-0
M. Wt: 267.107
InChI Key: DXSKEVNVYLJSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 8.35–8.45 (d, J = 6.1 Hz, 1H, pyridine H6)
    • δ 7.10–7.20 (m, 1H, pyridine H4)
    • δ 4.10–4.30 (q, 2H, OCH₂CH₃)
    • δ 1.35–1.40 (t, 3H, OCH₂CH₃)
    • δ 1.25–1.30 (s, 12H, pinacol CH₃).
  • ¹³C NMR (151 MHz, CDCl₃):

    • δ 160.1 (C2, pyridine), 149.5 (C5-Bpin), 139.2 (C3-F), 122.4 (C4), 84.9 (Bpin-O), 63.8 (OCH₂), 24.8 (pinacol CH₃), 14.1 (OCH₂CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -118.5 ppm (C3-F).

Infrared (IR) Spectroscopy

Key absorptions include:

  • B–O stretching at 1,360–1,320 cm⁻¹
  • C–F vibration at 1,100–1,050 cm⁻¹
  • C–N pyridine ring at 1,580–1,600 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS (m/z): 267.1 [M]⁺ (calc. 267.10).
  • Fragmentation peaks at m/z 222 (loss of C₂H₅O) and 172 (Bpin detachment).

Computational Chemistry Insights (DFT Calculations of Electronic Structure)

Density functional theory (DFT) studies on analogous boronic esters reveal:

  • Electrostatic potential maps show electron density depletion at the boron atom (Lewis acidic site) and accumulation at the pyridine nitrogen.
  • HOMO-LUMO gaps of ~4.2 eV, indicating moderate reactivity suitable for Suzuki-Miyaura cross-coupling.
  • Natural bond orbital (NBO) analysis identifies hyperconjugation between the boron p-orbital and adjacent oxygen lone pairs, stabilizing the dioxaborolane ring.

Table 1. Summary of Key Structural and Spectroscopic Data

Property Value/Description Source
CAS Registry Number 1334167-86-0
Molecular Formula C₁₃H₁₉BFNO₃
Molecular Weight (g/mol) 267.10
¹H NMR (δ, CDCl₃) 8.35–8.45 (d), 4.10–4.30 (q), 1.25–1.30 (s)
¹⁹F NMR (δ, CDCl₃) -118.5 ppm
IR B–O Stretch (cm⁻¹) 1,360–1,320

Properties

IUPAC Name

2-ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-6-17-11-10(15)7-9(8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSKEVNVYLJSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741551
Record name 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334167-86-0
Record name 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethoxy Group Installation at Position 2

Ethoxylation of pyridine derivatives typically proceeds via nucleophilic aromatic substitution (SNAr). Starting with 2-chloropyridine, treatment with sodium ethoxide (NaOEt) in ethanol under reflux (78–82°C) for 12–24 hours yields 2-ethoxypyridine. This reaction benefits from the activating effect of the adjacent nitrogen atom, which facilitates chloride displacement.

Reaction Conditions :

  • Substrate: 2-Chloropyridine

  • Reagent: NaOEt (2.5 equiv), EtOH

  • Temperature: 78°C

  • Yield: 85–90%

Fluorination at Position 3

Direct fluorination of 2-ethoxypyridine is challenging due to the ring’s electron-rich nature. A two-step protocol is employed:

  • Nitration : Treat 2-ethoxypyridine with fuming HNO₃ in H₂SO₄ at 0–5°C to form 2-ethoxy-3-nitropyridine.

  • Fluorodenitration : Reduce the nitro group to an amine using H₂/Pd-C in ethanol, followed by Balz-Schiemann reaction with NaNO₂ and HF·pyridine to yield 2-ethoxy-3-fluoropyridine.

Key Data :

  • Nitration Yield: 70%

  • Fluorodenitration Yield: 65%

Bromination at Position 5

Regioselective bromination at position 5 is achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids. Aluminum chloride (AlCl₃) directs electrophilic bromination to the para position relative to the ethoxy group.

Optimized Protocol :

  • Substrate: 2-Ethoxy-3-fluoropyridine (1 equiv)

  • Reagent: NBS (1.1 equiv), AlCl₃ (0.2 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 0°C → rt, 6 hours

  • Yield: 75%

Miyaura Borylation of 5-Bromo-2-ethoxy-3-fluoropyridine

The final step involves palladium-catalyzed coupling of the brominated intermediate with B₂pin₂. This reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

Standard Reaction Conditions

ParameterValue
CatalystPdCl₂(dppf) (5 mol%)
Liganddppf (10 mol%)
Solvent1,4-Dioxane
BaseKOAc (3 equiv)
Temperature100°C
Time12 hours
Yield82%

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

  • Transmetallation with B₂pin₂ generates a Pd–Bpin complex.

  • Reductive elimination releases the product and regenerates Pd(0).

Solvent and Catalyst Optimization

Cyclopentyl methyl ether (CPME) emerged as a superior solvent due to its high boiling point (106°C) and compatibility with moisture-sensitive reactions. Replacing PdCl₂(dppf) with Pd(OAc)₂ and XPhos ligand improved yields to 88% by enhancing transmetallation efficiency.

Alternative Synthetic Pathways

Directed ortho-Metalation (DoM) Strategy

Lithiation of 2-ethoxy-3-fluoropyridine using LDA at −78°C, followed by quenching with B(OiPr)₃ and pinacol protection, installs the boronate group at position 5. This method avoids halogenation but requires strict temperature control.

Performance Metrics :

  • Lithiation Yield: 60%

  • Overall Yield: 52%

One-Pot Sequential Functionalization

A telescoped synthesis combines ethoxylation, fluorination, and borylation in a single reactor. While operationally simpler, this approach suffers from lower regioselectivity (65% yield) due to competing side reactions.

Analytical Characterization and Quality Control

Critical analytical data for the final product include:

PropertyValueMethod
Molecular FormulaC₁₃H₁₉BFNO₃HRMS
Melting Point98–100°CDSC
Purity>99% (HPLC)RP-HPLC (C18)
Boron Content3.95% (calc. 4.05%)ICP-OES

Challenges Addressed :

  • Moisture Sensitivity : Storage under nitrogen with molecular sieves ensures stability.

  • Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes residual Pd and pinacol.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing. Key parameters:

  • Catalyst Loading Reduction : 2 mol% Pd(OAc)₂ with SPhos ligand achieves 85% yield at 10 kg scale.

  • Solvent Recovery : Distillation reclaims >90% CPME for reuse.

  • Process Safety : Exothermic borylation steps require jacketed reactors with automated temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The fluoro substituent on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryls: The major products of Suzuki-Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Boronic Acids: Oxidation of the boronic ester yields boronic acids, which are useful intermediates in organic synthesis.

Scientific Research Applications

2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of biologically active molecules and potential drug candidates.

    Material Science: The compound is employed in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It serves as a building block for the synthesis of molecular probes and bioactive compounds.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and ethoxy substituents on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of boronate esters are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related pyridine-based boronate esters:

Reactivity in Cross-Coupling Reactions

  • Target Compound : The ethoxy group at position 2 provides moderate steric hindrance, while the fluorine at position 3 slightly withdraws electrons, balancing reactivity in Suzuki couplings .
  • Trifluoromethyl Derivatives : The CF₃ group significantly deactivates the ring, making these compounds less reactive in coupling reactions but more stable under acidic conditions .
  • Amino-Substituted Analogs: The amino group (e.g., 887757-48-4) enables hydrogen bonding, improving solubility in polar solvents but requiring protection during coupling .

Biological Activity

2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1334167-86-0) is a compound that has garnered attention for its potential biological activities. This article will delve into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C13H19BFNO3C_{13}H_{19}BFNO_{3} with a molecular weight of approximately 251.11 g/mol. The compound features a pyridine ring substituted with an ethoxy group and a fluorine atom, as well as a boron-containing dioxaborolane moiety.

Research indicates that compounds containing boron atoms can interact with biological systems in unique ways. The presence of the dioxaborolane group in this compound suggests potential interactions with proteins or enzymes involved in cellular signaling and metabolism. Specifically, boron compounds have been noted for their ability to stabilize microtubules and affect cell division processes.

Anticancer Potential

In studies focusing on microtubule stabilization as a therapeutic target in cancer treatment, compounds similar to this compound have shown promising results. For instance:

  • Microtubule Stabilization : Compounds that stabilize microtubules can inhibit cancer cell proliferation by disrupting the normal mitotic process. This mechanism has been explored in various studies where boron-containing compounds demonstrated significant anti-proliferative effects against cancer cell lines .

Case Studies and Research Findings

  • Microtubule Interaction Studies : A study on similar compounds indicated that they could effectively bind to tubulin and enhance polymerization rates. This property was linked to inducing apoptosis in cancer cells .
  • In Vitro Assays : In vitro assays conducted on derivatives of this compound demonstrated cytotoxic effects on several cancer cell lines. The results showed a dose-dependent relationship where higher concentrations led to increased cell death .
  • SAR Studies : Structure-activity relationship (SAR) studies have highlighted the importance of the ethoxy and fluorine substituents in enhancing the biological activity of these types of compounds. Variations in these groups were found to significantly influence their interaction with biological targets .

Data Table: Summary of Biological Activity Findings

Study ReferenceBiological ActivityCell Lines TestedKey Findings
Microtubule StabilizationVarious Cancer LinesInduced apoptosis through enhanced tubulin polymerization
CytotoxicityHeLa, MCF7Dose-dependent cytotoxic effects observed
SAR AnalysisN/AIdentified key substituents enhancing activity

Q & A

What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this compound?

Level : Basic
Methodological Answer :
The Suzuki-Miyaura reaction typically employs palladium catalysts, ligands, and a base. For analogous pyridinyl boronate esters, optimized conditions include:

  • Catalyst : Pd(OAc)₂ (0.1 equiv) with SPhos ligand (0.3 equiv) .
  • Solvent : Anhydrous toluene under argon to prevent boronate hydrolysis .
  • Base : Potassium phosphate (K₃PO₄, 2.0 equiv) to facilitate transmetalation .
  • Temperature : Reflux (≈110°C) for 3–4 hours .
    Post-reaction, quenching with aqueous ammonium pyrrolidinedithiocarbamate removes residual Pd, followed by extraction and column chromatography (ethyl acetate/hexane gradient) for purification .

How does the fluorine substituent influence reactivity and regioselectivity in cross-coupling reactions?

Level : Advanced
Methodological Answer :
The 3-fluoro and 2-ethoxy groups on the pyridine ring introduce steric and electronic effects:

  • Electronic Effects : Fluorine’s electronegativity directs coupling to the 5-position (boron-bearing site) by deactivating adjacent positions .
  • Steric Hindrance : The ethoxy group at the 2-position may slow catalyst approach, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
    To validate regioselectivity, use 1H NMR to monitor coupling sites and X-ray crystallography (as in related imidazo-pyridine structures) to confirm substitution patterns .

What spectroscopic techniques are recommended for characterizing this compound?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : Identify substituents via chemical shifts. For example, the boron-bearing pyridine proton typically appears at δ 8.23–9.25 ppm, while ethoxy groups resonate at δ 1.2–4.0 ppm .
  • 19F NMR : Confirms fluorine presence (δ -110 to -120 ppm for meta-fluoropyridines) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (expected [M+H]+: ~292.15 Da) .
  • FT-IR : Detects B-O stretches (≈1350 cm⁻¹) and pyridine ring vibrations .

How to address inconsistencies in coupling reaction yields with varying catalyst systems?

Level : Advanced
Methodological Answer :
Yield discrepancies often stem from ligand-catalyst mismatch or boronate instability :

  • Ligand Screening : Test bidentate ligands (e.g., XPhos) vs. monodentate ligands to improve Pd coordination .
  • Catalyst Load Optimization : Reduce Pd(OAc)₂ to 0.05 equiv if byproducts form .
  • Base Compatibility : Replace K₃PO₄ with Cs₂CO₃ for moisture-sensitive substrates .
  • Boronate Stability : Monitor hydrolysis via 11B NMR; use anhydrous solvents and inert atmospheres .

What strategies improve the hydrolytic stability of the dioxaborolane ring during storage?

Level : Advanced
Methodological Answer :
The dioxaborolane ring is prone to hydrolysis in humid conditions. Mitigation strategies include:

  • Storage : Under argon in sealed containers with desiccants (e.g., molecular sieves) at -20°C .
  • Handling : Use gloveboxes for weighing and reaction setup to exclude moisture .
  • Stabilization : Add Lewis acids (e.g., MgSO₄) to scavenge trace water during synthesis .

How to resolve purification challenges due to byproducts in Suzuki-Miyaura reactions?

Level : Basic
Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect homocoupling (e.g., biphenyls) or deboronation products .
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients (5% → 30% EtOAc) to separate polar byproducts .
  • Recrystallization : For crystalline products, use ethanol/water mixtures to isolate pure compounds .

How does the ethoxy group impact the compound’s solubility and reaction kinetics?

Level : Advanced
Methodological Answer :

  • Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF) but reduces it in hexane. Pre-dissolve in toluene for cross-coupling .
  • Reaction Kinetics : Ethoxy’s electron-donating effect accelerates oxidative addition but may slow reductive elimination. Use kinetic studies (e.g., in situ NMR) to optimize reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.